

A Technical Guide to the Discovery, Synthesis, and Biological Pathways of Colchicine

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Compound of Interest

Compound Name:	Colartin
CAS No.:	24493-40-1
Cat. No.:	B1214248

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Executive Summary

Colchicine is a tricyclic alkaloid renowned for its potent anti-inflammatory properties, which has led to its long-standing use in the treatment of gout and, more recently, other inflammatory conditions such as Familial Mediterranean Fever (FMF) and pericarditis.[1][2] Originally extracted from plants of the Colchicum and Gloriosa genera, the intricate biosynthesis of colchicine has been the subject of extensive research.[3][4] This document provides a comprehensive overview of the historical discovery of colchicine, its complex biosynthetic pathway from primary metabolites, quantitative data on its extraction and engineered production, detailed experimental protocols, and its mechanism of action at the cellular level.

Discovery and History

The therapeutic use of colchicine's plant source, the autumn crocus (*Colchicum autumnale*), dates back to antiquity. Its application for treating rheumatism and swelling was documented in the Ebers Papyrus, an ancient Egyptian medical text from around 1500 BC.[5][6] In the first century AD, the Greek physician Pedanius Dioscorides described the use of *Colchicum* for gout in his work *De Materia Medica*. [6]

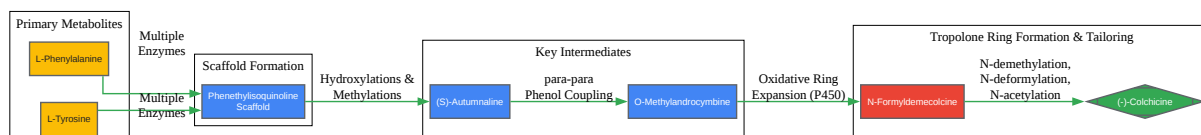
The isolation of the active compound was achieved much later. In 1820, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou first isolated a substance from *Colchicum autumnale*. [1][5] Subsequently, in 1833, the German pharmacist Philipp Lorenz Geiger purified this active ingredient and named it "colchicine". [1][5] The complex chemical structure of colchicine, featuring two seven-membered rings, was proposed by Michael Dewar in 1945 and its full synthesis was accomplished by Albert Eschenmoser in 1959. [5] Despite its long history, it was only in 2009 that the U.S. Food and Drug Administration (FDA) formally approved colchicine for the treatment of gout and FMF. [2][6]

Biosynthesis Pathway

The biosynthesis of colchicine is a complex process that begins with the amino acids L-phenylalanine and L-tyrosine. These precursors are converted through a series of enzymatic steps into the characteristic tropolone ring structure of colchicine. [3] Recent research has successfully elucidated and reconstituted a near-complete biosynthetic pathway in a heterologous plant host, *Nicotiana benthamiana*. [3][7]

The pathway can be broadly divided into the formation of a phenethylisoquinoline scaffold, subsequent modifications to form the key intermediate (S)-autumnaline, and a final series of reactions including an oxidative ring expansion to create the tropolone ring. [3][7] The complete engineered pathway involves a total of 20 enzymes sourced from *Gloriosa superba* and other plants. [3]

Diagram of Colchicine Biosynthesis Pathway



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Caption: Simplified biosynthetic pathway of colchicine from amino acid precursors.

Quantitative Data

The yield of colchicine varies significantly depending on the source (natural extraction vs. engineered biosynthesis) and the methods employed.

Table 1: Colchicine Yield from Natural Plant Sources

Plant Species	Plant Part	Extraction Method	Yield (% dry weight)	Reference
Colchicum autumnale	Bulbs	Ultrasound-Assisted	0.238%	[8]
Gloriosa superba	Seeds	Supercritical Fluid (CO ₂)	0.70% (in raw seeds)	[9]
Gloriosa superba	Tubers	Solvent Extraction	0.91%	[10]
Colchicum autumnale	Corms	Not specified	0.183% (1.83 mg/g)	[11]

Table 2: Colchicine Yield from Engineered Biosynthesis

Host Organism	Precursor(s)	Product	Yield (ng/g dry weight)	Reference
Nicotiana benthamiana	Primary Metabolites	N-formylidemecolcine	Not specified	[7]
Nicotiana benthamiana	Primary Metabolites	(-)-Colchicine	268 ± 72	[3]

Experimental Protocols

Protocol for Ultrasound-Assisted Extraction (UAE) of Colchicine from *Colchicum autumnale* Bulbs

This protocol is adapted from a study optimizing colchicine extraction.[8]

- Preparation of Plant Material: *Colchicum autumnale* bulbs are dried and milled into a fine powder.
- Extraction Setup: A specified amount of the powdered plant material is placed in an extraction vessel.
- Solvent Addition: An appropriate solvent (e.g., ethanol-water mixture) is added to the vessel.
- Ultrasonication: The extraction is performed using an ultrasonic bath under optimized conditions:
 - Ultrasonication Power: 602.4 W
 - Extraction Time: 42 minutes
 - Temperature: 64 °C
- Filtration and Concentration: The resulting mixture is filtered to separate the solid plant material from the liquid extract. The extract is then concentrated, often under reduced pressure, to remove the solvent.

- **Purification and Analysis:** The crude extract is further purified using techniques like column chromatography. The final quantification of colchicine is performed using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol for Heterologous Expression and Production of Colchicine in *Nicotiana benthamiana*

This protocol is based on the methodology used for the total biosynthesis of colchicine in a model plant system.^[3]

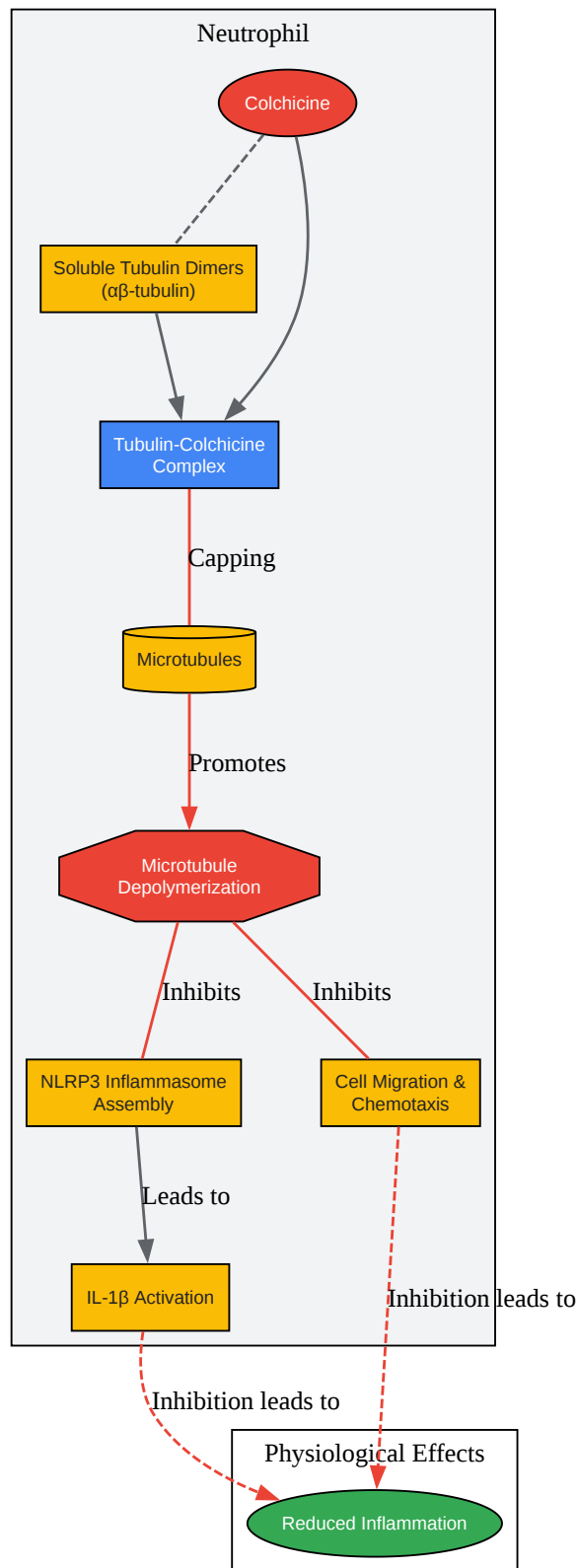
- **Gene Assembly:** The 20 genes constituting the biosynthetic pathway are cloned into plant expression vectors. These genes are sourced from *Gloriosa superba* and other plants.
- **Agrobacterium-mediated Transformation:** The expression vectors are transformed into *Agrobacterium tumefaciens*.
- **Plant Infiltration:** Cultures of *Agrobacterium* carrying the different pathway genes are mixed and co-infiltrated into the leaves of 4-5 week old *N. benthamiana* plants. This transiently expresses the enzymatic machinery in the plant cells.
- **Incubation:** The infiltrated plants are incubated for a period (e.g., 5-7 days) to allow for gene expression and biosynthesis of the target compound.
- **Metabolite Extraction:** Leaf tissue is harvested, lyophilized, and ground. Metabolites are extracted using a suitable solvent, such as methanol.
- **Analysis:** The extracts are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the production of colchicine and its precursors. Extracted ion chromatograms (EICs) are used for precise quantification.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of colchicine is its interaction with the cytoskeleton.^[12] It exerts its anti-inflammatory effects by binding to tubulin, the protein subunit of microtubules.^[12]
^[13]

- **Tubulin Binding:** Colchicine binds to soluble tubulin dimers, forming a tubulin-colchicine complex.[\[12\]](#)
- **Inhibition of Microtubule Polymerization:** This complex then incorporates into the ends of microtubules, preventing further polymerization and promoting their depolymerization.[\[12\]](#)
[\[14\]](#)
- **Disruption of Cellular Processes:** The disruption of the microtubule network impairs several crucial functions in inflammatory cells, particularly neutrophils. These include:
 - **Inhibition of Migration:** Neutrophil chemotaxis and migration to sites of inflammation are blocked.[\[15\]](#)[\[16\]](#)
 - **Inhibition of Inflammasome Activation:** Colchicine interferes with the assembly of the NLRP3 inflammasome complex, which in turn prevents the activation of interleukin-1 β (IL-1 β), a key pro-inflammatory cytokine.[\[12\]](#)[\[14\]](#)[\[15\]](#)
 - **Reduced Adhesion and Degranulation:** The expression of adhesion molecules (selectins) on neutrophils and endothelial cells is altered, reducing their ability to adhere to blood vessel walls.[\[12\]](#)[\[15\]](#) Degranulation and the release of inflammatory mediators are also inhibited.

Diagram of Colchicine's Cellular Mechanism of Action



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Caption: Colchicine's mechanism of action via tubulin binding and microtubule disruption.

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